Hortein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

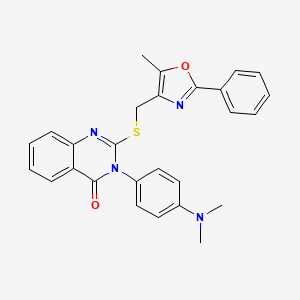

Hortein is a polyketide fungal metabolite originally isolated from Hortaea werneckii . It’s a unique compound with a ring structure not previously known for natural products .

Molecular Structure Analysis

This compound has the molecular formula C20H12O6 . Its structure was established based on 1D and 2D NMR spectroscopic and mass spectrometric data . For a more detailed molecular structure analysis, tools like Foldy and ProteinTools could be used.Physical And Chemical Properties Analysis

This compound is a solid substance soluble in DMSO . It has a molecular weight of 348.3 g/mol . More detailed physical and chemical properties could be analyzed using various techniques as described in the literature .Wissenschaftliche Forschungsanwendungen

Discovery and Structural Insights

Hortein, a novel compound discovered from the fungus Hortaea werneckii associated with the sponge Aplysina aerophoba, showcases a unique ring system previously unknown in natural products. The discovery was facilitated by comprehensive spectroscopic and mass spectrometric analyses, highlighting the compound's structural uniqueness and potential for scientific research applications (Brauers et al., 2001).

Hortega Study for Chronic Disease Research

The Hortega Study, although not directly linked to this compound, provides a context for comprehensive research initiatives focusing on chronic diseases. It emphasizes the exploration of non-traditional risk factors in chronic conditions, especially cardiovascular health, and integrates a wide array of traditional and novel factors, including metabolomic, genetic variants, and environmental factors. Such extensive research endeavors reflect the broader scientific commitment to understanding complex biological phenomena and exploring novel compounds and their implications in health and disease (Tellez-Plaza et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hortein involves the condensation of two molecules of 2,4-dihydroxybenzaldehyde with one molecule of 1,2-diaminobenzene followed by oxidation and cyclization reactions.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "1,2-diaminobenzene", "Sodium periodate", "Sodium metabisulfite", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 1,2-diaminobenzene (2.0 eq) in ethanol and add sodium hydroxide (2.0 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the precipitate with water. Dry the product under vacuum.", "Step 3: Dissolve the product in ethanol and add sodium periodate (2.0 eq) to the mixture. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add sodium metabisulfite (2.0 eq) to the reaction mixture to quench the excess sodium periodate. Filter the reaction mixture and wash the precipitate with water. Dry the product under vacuum.", "Step 5: Dissolve the product in ethanol and add sodium hydroxide (2.0 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the reaction mixture and wash the precipitate with water. Dry the product under vacuum.", "Step 7: Dissolve the product in ethanol and heat the mixture at reflux for 6 hours to induce cyclization. Cool the reaction mixture to room temperature and filter the precipitate. Wash the product with water and dry under vacuum.", "Step 8: Recrystallize the product from ethanol to obtain pure Hortein." ] } | |

| 346610-88-6 | |

Molekularformel |

C20H12O6 |

Molekulargewicht |

348.31 |

IUPAC-Name |

7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione |

InChI |

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2 |

InChI-Schlüssel |

HSKHNTITGMOIAJ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)

![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)